molecular formula C18H26N2O6S2 B13369147 N~1~,N~5~-bis[1-(hydroxymethyl)propyl]-1,5-naphthalenedisulfonamide

N~1~,N~5~-bis[1-(hydroxymethyl)propyl]-1,5-naphthalenedisulfonamide

Cat. No.: B13369147
M. Wt: 430.5 g/mol
InChI Key: RMWHCRSOTOSJJR-UHFFFAOYSA-N
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Description

N~1~,N~5~-bis[1-(hydroxymethyl)propyl]-1,5-naphthalenedisulfonamide is a complex organic compound characterized by its unique structure, which includes two hydroxymethylpropyl groups attached to a naphthalenedisulfonamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~5~-bis[1-(hydroxymethyl)propyl]-1,5-naphthalenedisulfonamide typically involves multi-step organic reactions. The initial step often includes the sulfonation of naphthalene to introduce sulfonamide groups. Subsequent steps involve the introduction of hydroxymethylpropyl groups through nucleophilic substitution reactions. The reaction conditions usually require controlled temperatures and the presence of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~5~-bis[1-(hydroxymethyl)propyl]-1,5-naphthalenedisulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The sulfonamide groups can be reduced to amines under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxymethyl groups can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl groups can yield naphthalenedisulfonic acids, while reduction of the sulfonamide groups can produce naphthalenediamines.

Scientific Research Applications

N~1~,N~5~-bis[1-(hydroxymethyl)propyl]-1,5-naphthalenedisulfonamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N1,N~5~-bis[1-(hydroxymethyl)propyl]-1,5-naphthalenedisulfonamide involves its interaction with specific molecular targets. The hydroxymethyl groups can form hydrogen bonds with biological molecules, while the sulfonamide groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Bis-(1,3-dihydroxy-2-propyl)-5-nitroisophthalamide
  • DMDM hydantoin

Uniqueness

N~1~,N~5~-bis[1-(hydroxymethyl)propyl]-1,5-naphthalenedisulfonamide is unique due to its dual hydroxymethylpropyl groups and naphthalenedisulfonamide core. This combination of functional groups provides distinct chemical and biological properties compared to similar compounds. For instance, while DMDM hydantoin is primarily used as a preservative, N1,N~5~-bis[1-(hydroxymethyl)propyl]-1,5-naphthalenedisulfonamide has broader applications in scientific research and industry.

Properties

Molecular Formula

C18H26N2O6S2

Molecular Weight

430.5 g/mol

IUPAC Name

1-N,5-N-bis(1-hydroxybutan-2-yl)naphthalene-1,5-disulfonamide

InChI

InChI=1S/C18H26N2O6S2/c1-3-13(11-21)19-27(23,24)17-9-5-8-16-15(17)7-6-10-18(16)28(25,26)20-14(4-2)12-22/h5-10,13-14,19-22H,3-4,11-12H2,1-2H3

InChI Key

RMWHCRSOTOSJJR-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CC)CO

Origin of Product

United States

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